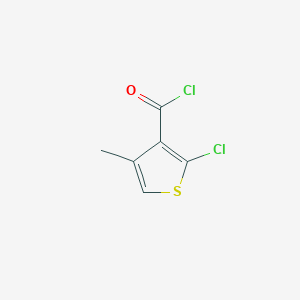

2-Chloro-4-methylthiophene-3-carbonyl chloride

Description

Properties

IUPAC Name |

2-chloro-4-methylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNYOCUUNMTXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664831 | |

| Record name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-23-9 | |

| Record name | 3-Thiophenecarbonyl chloride, 2-chloro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85345-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 4-Methylthiophene-3-Carboxylic Acid

This method involves a two-step process starting with the conversion of 4-methylthiophene-3-carboxylic acid to its acyl chloride derivative, followed by regioselective chlorination.

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature (Step 1) | 0–5°C | |

| Catalyst (Step 2) | FeCl₃ (5 mol%) | |

| Reaction Time (Step 2) | 4–6 hours |

Direct Vapor-Phase Chlorination

This scalable method employs high-temperature gas-phase reactions for simultaneous ring and side-chain chlorination.

- Pass a mixture of 4-methylthiophene-3-carbonyl chloride and chlorine gas through a quartz reactor at 450–500°C with a residence time of 6–8 seconds.

- Condense the product and purify via fractional distillation (yield: ~69%).

- Residence Time : Shorter times (<5 sec) reduce over-chlorination but lower yield.

- Temperature Control : Temperatures >500°C lead to decomposition.

Grignard Metallation-Carbonation Pathway

A multi-step approach suitable for introducing both chlorine and carbonyl groups.

- Metallation :

- Quenching with CO₂ :

- Introduce CO₂ gas to form 4-methylthiophene-3-carboxylic acid.

- Chlorination :

| Step | Yield | Source |

|---|---|---|

| Metallation/CO₂ | 78% | |

| Oxalyl Chloride Step | 92% |

Industrial-Scale Continuous Flow Synthesis

Patented methods emphasize efficiency and safety for large-scale production.

- Use a continuous flow reactor to mix 4-methylthiophene-3-carbonyl chloride with Cl₂ gas at 200–250°C under 10–15 bar pressure.

- Immediate quenching with chilled ethanol minimizes side reactions.

- Throughput : 1.2 kg/hour in pilot-scale trials.

- Purity : >98% by GC-MS.

Comparative Analysis of Methods

Critical Reaction Parameters

-

- Dichloromethane : Optimal for SOCl₂ reactions (low boiling point, inert).

- MTBE : Effective for Grignard reactions (stabilizes intermediates).

-

- FeCl₃ : Enhances electrophilic substitution in ring chlorination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, alcohols, and thiols.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the carbonyl chloride group directs the incoming electrophile to the 5-position of the thiophene ring.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.

Electrophilic Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of 2-substituted derivatives such as 2-amino-4-methylthiophene-3-carbonyl chloride.

Electrophilic Substitution: Formation of 5-substituted derivatives such as 5-bromo-2-chloro-4-methylthiophene-3-carbonyl chloride.

Reduction: Formation of 2-chloro-4-methylthiophene-3-methanol.

Scientific Research Applications

Scientific Research Applications

The versatility of 2-Chloro-4-methylthiophene-3-carbonyl chloride allows it to serve as an important intermediate in various chemical reactions:

Organic Synthesis

As an intermediate in the synthesis of complex organic molecules, this compound is particularly valuable in developing heterocyclic compounds. Its electrophilic nature enables it to participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, it plays a role as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects. Notably, it has been investigated for:

- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial properties against various bacteria and fungi. For example, research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : In vitro studies suggest that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential applications in treating chronic inflammation.

- Anticancer Potential : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

Agrochemicals

In the agrochemical industry, this compound is utilized to synthesize herbicides and pesticides. Its structural properties allow it to act effectively against specific plant pathogens and pests.

Study on Antimicrobial Activity

A notable study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound, against common pathogens. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Investigation into Anticancer Effects

Another investigation focused on the anticancer properties of this compound. The study demonstrated that treatment with this compound led to significant reductions in cell viability across several cancer cell lines, suggesting its potential application as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiophene-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The thiophene ring’s aromaticity and the electron-withdrawing effect of the chlorine atom further enhance its reactivity in electrophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-chloro-4-methylthiophene-3-carbonyl chloride with related thiophene and heterocyclic acyl chlorides:

Hazard and Stability

- The target compound’s corrosivity (H314) aligns with typical acyl chloride behavior, but its respiratory hazards (H335) may be exacerbated by the methyl and chloro substituents, which increase volatility .

- Thiophene fentanyl hydrochloride poses significant toxicological risks due to its opioid activity, contrasting with the target compound’s role as a non-bioactive intermediate .

Biological Activity

2-Chloro-4-methylthiophene-3-carbonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

- Molecular Formula : C8H7ClO

- Molecular Weight : 154.59 g/mol

- Melting Point : Approximately 131 °C

- Density : About 1.510 g/cm³

This compound features a thiophene ring, which is known for its reactivity and versatility in chemical synthesis. The presence of the carbonyl chloride functional group enhances its electrophilic character, making it suitable for various reactions in organic synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Anti-inflammatory Properties

Thiophene derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Anticancer Potential

The anticancer activity of this compound is an area of active research. Preliminary studies indicate that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators . The compound's ability to target specific cancer-related pathways makes it a candidate for further development as an anticancer agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in disease processes. For instance, its reactivity may lead to the formation of covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Study on Antimicrobial Activity

In a study published by Smolecule, researchers evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Investigation into Anticancer Effects

A recent investigation focused on the anticancer properties of thiophene derivatives, including this compound. The study demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H7ClO | Electrophilic carbonyl chloride; potential antimicrobial and anticancer activity |

| 4-Methylthiophene-2-carbonyl chloride | C7H7ClO | Simpler structure; less reactive |

| 4-(4-Chlorophenyl)sulfonic acid | C12H11ClO3S | Contains sulfonic acid; used in agrochemicals |

This table illustrates the structural diversity among thiophene derivatives and their varying biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-chloro-4-methylthiophene-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chlorination of the corresponding thiophene precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during chlorination to minimize side reactions (e.g., over-chlorination) .

- Solvent selection : Using anhydrous dichloromethane or toluene to enhance reagent solubility and stability .

- Catalyst addition : Employing catalytic dimethylformamide (DMF) to accelerate the reaction .

Q. How should researchers characterize the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress with amines (e.g., benzylamine) using HPLC or GC-MS to quantify intermediates and products .

- Solvent effects : Test polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents to assess reaction rate and selectivity .

- Computational modeling : Use density functional theory (DFT) to predict electrophilic centers and validate experimental outcomes (e.g., regioselectivity) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for amide coupling involving this compound?

- Methodological Answer :

- Byproduct analysis : Identify side products (e.g., hydrolysis to carboxylic acid) via LC-MS and adjust reaction conditions (e.g., moisture control, inert atmosphere) .

- Reagent purity : Verify the absence of water in solvents and reagents using Karl Fischer titration .

- Comparative studies : Replicate literature protocols with standardized reagents to isolate variables (e.g., catalyst batch, solvent grade) .

Q. How can researchers design experiments to elucidate the mechanism of thermal degradation in this compound?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating rates to identify degradation thresholds .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO, HCl) .

- Isotopic labeling : Use ¹³C-labeled carbonyl groups to track degradation pathways via NMR .

Q. What computational tools are recommended for predicting the environmental persistence of this compound?

- Methodological Answer :

- QSPR models : Apply quantitative structure-property relationship models to estimate hydrolysis half-lives .

- Molecular docking : Simulate interactions with hydrolytic enzymes (e.g., esterases) using software like AutoDock .

- Ecotoxicity databases : Cross-reference analogs (e.g., chlorinated thiophenes) in the EPA’s ECOTOX database to infer bioaccumulation potential .

Data Analysis and Validation

Q. How should researchers address discrepancies in NMR spectral data for this compound across studies?

- Methodological Answer :

- Standardized referencing : Calibrate NMR spectra using internal standards (e.g., TMS) and report solvent-specific shifts .

- Crystallographic validation : Resolve ambiguities via X-ray diffraction to confirm molecular structure .

- Collaborative verification : Share raw data with independent labs to confirm reproducibility .

Q. What experimental controls are critical when evaluating the compound’s stability in long-term storage?

- Methodological Answer :

- Accelerated aging : Store samples under varying temperatures/humidity levels and monitor degradation via periodic HPLC analysis .

- Light sensitivity : Use amber vials and assess photodegradation under UV/visible light exposure .

- Container compatibility : Test leaching of stabilizers from storage materials (e.g., glass vs. polymer) using ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.